molecular formula C17H13ClFNO2S B2586072 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097858-77-8

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No. B2586072
CAS RN: 2097858-77-8
M. Wt: 349.8
InChI Key: GYKBBZMQUYKECW-UHFFFAOYSA-N
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Description

Indole derivatives, which might be structurally similar to your compound, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are known to possess various biological activities .


Synthesis Analysis

While specific synthesis methods for your compound were not found, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that has been reported .


Chemical Reactions Analysis

Again, while specific reactions involving your compound were not found, pinacol boronic esters are known to undergo catalytic protodeboronation .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research in the area of organic synthesis focuses on developing novel methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science. The synthesis of 5,6‐dihydrothieno(and furo)pyrimidines showcases the interest in compounds with furan and thiophene moieties due to their active methine groups, which are pivotal in generating diverse organic molecules with potential pharmacological applications (Maruoka, Yamagata, & Yamazaki, 2001).

Photoluminescent Properties

Studies on the photoluminescent properties of organic compounds, including those containing furan and thiophene rings, are significant for developing new materials for electronics and photonics. The design and synthesis of dual-state emission (DSE) luminogens containing the V-shape furo[2,3-b]furan scaffold indicate the potential for creating novel fluorophores with unique emission characteristics (Zhou, Huang, Zhu, & Wan, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is being used. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKBBZMQUYKECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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